molecular formula C19H18N2O2 B6074375 N-(4,6-dimethyl-2-pyridinyl)-2-(2-naphthyloxy)acetamide

N-(4,6-dimethyl-2-pyridinyl)-2-(2-naphthyloxy)acetamide

Cat. No.: B6074375
M. Wt: 306.4 g/mol
InChI Key: PXJKVQPSOFSRPK-UHFFFAOYSA-N
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Description

N-(4,6-dimethyl-2-pyridinyl)-2-(2-naphthyloxy)acetamide is an organic compound that belongs to the class of acetamides Compounds in this class are characterized by the presence of an acetamide group, which is a functional group consisting of a carbonyl group (C=O) attached to a nitrogen atom (N)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dimethyl-2-pyridinyl)-2-(2-naphthyloxy)acetamide typically involves the following steps:

    Formation of the Pyridine Derivative: The starting material, 4,6-dimethyl-2-pyridine, is synthesized through a series of reactions involving the methylation of pyridine.

    Naphthyloxy Group Introduction: The naphthyloxy group is introduced via a nucleophilic substitution reaction, where 2-naphthol reacts with an appropriate leaving group.

    Acetamide Formation: The final step involves the formation of the acetamide group through an acylation reaction, where the pyridine derivative reacts with acetic anhydride or acetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-dimethyl-2-pyridinyl)-2-(2-naphthyloxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine or naphthyloxy rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction could produce alcohol derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(4,6-dimethyl-2-pyridinyl)-2-(2-naphthyloxy)acetamide exerts its effects involves interactions with specific molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

    Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.

    DNA Intercalation: The naphthyloxy group may intercalate into DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    N-(2-pyridinyl)-2-(2-naphthyloxy)acetamide: Lacks the methyl groups on the pyridine ring.

    N-(4,6-dimethyl-2-pyridinyl)-2-(2-phenoxy)acetamide: Contains a phenoxy group instead of a naphthyloxy group.

    N-(4,6-dimethyl-2-pyridinyl)-2-(2-naphthyloxy)propionamide: Features a propionamide group instead of an acetamide group.

Uniqueness

N-(4,6-dimethyl-2-pyridinyl)-2-(2-naphthyloxy)acetamide is unique due to the presence of both the dimethyl-substituted pyridine ring and the naphthyloxy group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(4,6-dimethylpyridin-2-yl)-2-naphthalen-2-yloxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c1-13-9-14(2)20-18(10-13)21-19(22)12-23-17-8-7-15-5-3-4-6-16(15)11-17/h3-11H,12H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXJKVQPSOFSRPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1)NC(=O)COC2=CC3=CC=CC=C3C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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